2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H10BF3O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid can be represented by the SMILES stringCOCOC1=CC=C(C(F)(F)F)C=C1B(O)O
. This indicates that the molecule consists of a phenyl ring with a methoxymethoxy group and a trifluoromethyl group attached, along with a boronic acid group . Physical And Chemical Properties Analysis
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 249.98 . The compound has two hydrogen bond donors and six hydrogen bond acceptors .Scientific Research Applications
Application 1: Antimicrobial Activity
- Scientific Field : Microbiology and Medicinal Chemistry .
- Summary of the Application : The compound 5-Trifluoromethyl-2-formylphenylboronic acid, which is structurally similar to the one you mentioned, has been synthesized and studied for its antimicrobial properties .
- Methods of Application : The compound was synthesized and its structure and properties were characterized. The presence of an electron-withdrawing substituent resulted in a considerable rise in the acidity in comparison with its analogues .
- Results or Outcomes : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Application 2: Antibacterial Activity
- Scientific Field : Microbiology and Medicinal Chemistry .
- Summary of the Application : (Trifluoromethoxy)Phenylboronic acids, which are structurally similar to the compound you mentioned, were studied for their antibacterial activity .
- Methods of Application : The compounds were characterized by 1H, 13C, 11B and 19F NMR spectroscopy. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
- Results or Outcomes : Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli. The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
Safety And Hazards
This compound is classified as a non-combustible solid . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAJNPDIFPNNSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681880 |
Source
|
Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1256355-54-0 |
Source
|
Record name | Boronic acid, B-[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.